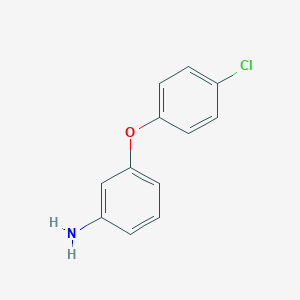

3-(4-Chlorophenoxy)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJUNEXOAIZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571049 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105945-24-2 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical, Structural, and Synthetic Paradigm of 3-(4-Chlorophenoxy)aniline

Executive Summary

In modern medicinal chemistry and agrochemical development, the diaryl ether motif represents a highly privileged scaffold. It provides a unique combination of conformational flexibility, metabolic stability, and diverse vector trajectories for substituent placement. 3-(4-Chlorophenoxy)aniline (Systematic IUPAC name: 3-(4-chlorophenoxy)benzenamine) is a highly versatile building block that perfectly encapsulates these properties.

This whitepaper provides an authoritative, mechanistic guide to the physicochemical profiling, structural biology utility, and synthetic methodologies associated with 3-(4-chlorophenoxy)aniline. By deconstructing the chemical logic behind its synthesis and its role in pharmacophore mapping, this guide serves as a self-validating protocol for researchers integrating this building block into advanced therapeutic pipelines.

Nomenclature & Physicochemical Profiling

The IUPAC nomenclature of this compound dictates that the aniline (benzenamine) moiety serves as the principal functional group due to the higher priority of the amine (-NH 2 ) over the ether and halogen substituents. The 4-chlorophenoxy group acts as a substituent at the meta (3-) position of the aniline ring.

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in biological systems, particularly its lipophilicity and polar surface area, which directly impact membrane permeability and oral bioavailability.

Quantitative Physicochemical Data

Data synthesized from verified computational and experimental databases [1].

| Property | Value | Mechanistic Implication for Drug Design |

| IUPAC Name | 3-(4-chlorophenoxy)aniline | Standardized nomenclature for regulatory filings. |

| CAS Registry Number | 105945-24-2 | Unique identifier for commercial procurement. |

| Molecular Formula | C 12 H 10 ClNO | Defines exact mass requirements for MS validation. |

| Molecular Weight | 219.66 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |

| Topological Polar Surface Area | 35.2 Ų | Excellent for blood-brain barrier (BBB) penetration and cellular permeability. |

| H-Bond Donors / Acceptors | 1 / 2 | Facilitates targeted kinase hinge binding. |

| Rotatable Bonds | 3 | Provides necessary conformational flexibility to adapt to dynamic protein binding pockets. |

Structural Biology & Pharmacophore Utility

The diaryl ether linkage is not merely a passive structural spacer; it is an active participant in target recognition[2]. The oxygen bridge forces the two aromatic rings into a non-planar, "V-shaped" conformation. This specific geometry allows the molecule to straddle complex active sites, such as the allosteric pockets of receptor tyrosine kinases (RTKs).

-

The Primary Amine: Acts as a critical anchor, typically engaging in hydrogen bonding with the hinge region of kinase backbones.

-

The Meta-Substitution: Directs the chlorophenyl ring into deep, lipophilic allosteric pockets, a geometry that ortho- or para-substitutions cannot achieve without severe steric clashes.

-

The Para-Chloro Group: Enhances lipophilicity and can participate in highly directional halogen bonding with backbone carbonyls or electron-rich residues (e.g., Pi-systems) in the target protein.

Pharmacophore mapping of the 3-(4-chlorophenoxy)aniline scaffold in drug design.

Synthetic Methodologies & Experimental Protocols

Designing a robust, scalable synthesis for 3-(4-chlorophenoxy)aniline requires a deep understanding of electronic effects in aromatic systems.

The Mechanistic Challenge: A novice approach might attempt a direct Nucleophilic Aromatic Substitution (S N Ar) between 1-bromo-3-nitrobenzene and 4-chlorophenol. However, the nitro group in 1-bromo-3-nitrobenzene is meta to the leaving group (bromine). Because the meta position does not allow for the stabilization of the Meisenheimer intermediate via resonance, the ring is insufficiently activated for S N Ar.

The Expert Solution: To forge the C-O bond, a transition-metal-catalyzed Ullmann-type cross-coupling is strictly required [3]. Following the etherification, the nitro group must be reduced to the primary amine. Here, catalytic hydrogenation (e.g., H 2 with Pd/C) poses a severe risk of concurrent hydrodehalogenation (cleavage of the aryl-chloride bond). Therefore, a chemoselective Béchamp reduction (Fe/NH 4 Cl) is employed to preserve the halogen.

Step-by-Step Experimental Protocol

Step 1: Copper-Catalyzed Ullmann Coupling

Objective: Synthesis of 3-(4-chlorophenoxy)nitrobenzene.

-

Preparation: To an oven-dried Schlenk flask, add 1-bromo-3-nitrobenzene (1.0 equiv, 10 mmol) and 4-chlorophenol (1.2 equiv, 12 mmol).

-

Catalyst & Base: Add Copper(I) iodide (CuI) (10 mol%, 1.0 mmol) and anhydrous Potassium Carbonate (K 2 CO 3 ) (2.0 equiv, 20 mmol).

-

Solvent & Degassing: Suspend the mixture in anhydrous DMF (30 mL). Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which can poison the copper catalyst and promote oxidative homocoupling of the phenol.

-

Reaction: Heat the mixture to 110°C under a nitrogen atmosphere for 16 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with water (3 x 50 mL) to remove DMF, followed by brine. Dry over Na 2 SO 4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the nitro intermediate.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 3-(4-chlorophenoxy)aniline.

-

Preparation: Dissolve the 3-(4-chlorophenoxy)nitrobenzene (1.0 equiv, 8 mmol) in a 4:1 mixture of Ethanol and Water (40 mL).

-

Reagents: Add Iron powder (5.0 equiv, 40 mmol) and Ammonium Chloride (NH 4 Cl) (5.0 equiv, 40 mmol). Note: NH 4 Cl acts as a mild proton source that activates the iron surface without causing the acidic cleavage of the ether bond.

-

Reaction: Heat the suspension to 80°C under vigorous stirring for 4 hours. Monitor completion via TLC or LC-MS.

-

Workup: While still hot, filter the mixture through Celite to remove the iron sludge (iron oxides). Wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with saturated NaHCO 3 , dry over Na 2 SO 4 , and concentrate to yield the pure 3-(4-chlorophenoxy)aniline.

Step-by-step synthetic workflow for 3-(4-chlorophenoxy)aniline via Ullmann coupling.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

-

1 H NMR (CDCl 3 ): Look for the disappearance of the highly deshielded nitro-aromatic protons and the appearance of a broad singlet integrating to 2H around δ 3.6-3.8 ppm, corresponding to the newly formed -NH 2 group.

-

LC-MS (ESI+): The mass spectrum must show the protonated molecular ion [M+H]+ at m/z 220.1. Crucially, a distinct isotopic pattern must be observed at m/z 220 and 222 in a 3:1 ratio, confirming the retention of the chlorine atom and validating the chemoselectivity of the reduction step.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15291038, 3-(4-Chlorophenoxy)aniline." PubChem,[Link]

-

Wang, Z., et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 2020.[Link]

-

Royal Society of Chemistry. "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents." RSC Books, 2024.[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 3-(4-Chlorophenoxy)aniline

Executive Summary

3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2) is a highly versatile diaryl ether building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Characterized by its flexible ether linkage and asymmetric substitution pattern, this compound presents unique physicochemical properties—most notably its existence as a liquid at room temperature. This whitepaper provides an authoritative analysis of its structural dynamics, melting point causality, and field-proven synthetic protocols designed for high-yield, chemoselective production.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 3-(4-Chlorophenoxy)aniline consists of a central oxygen atom bridging a 4-chlorophenyl ring and a 3-aminophenyl ring[1]. This specific arrangement—a para-substituted halogen paired with a meta-substituted primary amine—creates a distinct electronic and steric profile.

In commercial and laboratory settings, the compound is frequently observed as a "red oil"[2]. While pure anilines are typically colorless, they are notoriously susceptible to trace air oxidation. The formation of highly conjugated azo, azoxy, or quinoid trace impurities imparts a deep red or brown hue to the liquid.

Quantitative Physical Properties

The following table summarizes the validated physicochemical data for 3-(4-Chlorophenoxy)aniline:

| Property | Value | Causality / Context |

| CAS Number | 105945-24-2 | Unique chemical identifier[2]. |

| Molecular Weight | 219.67 g/mol | Derived from formula C₁₂H₁₀ClNO[1]. |

| Physical State (25 °C) | Liquid (Red Oil) | Disrupted crystal packing prevents solidification[2]. |

| Melting Point | N/A (Below 20 °C) | High conformational entropy from the ether bond[2]. |

| Boiling Point | 345.6 ± 17.0 °C | High boiling point driven by strong intermolecular dipole-dipole interactions and hydrogen bonding from the amine[2]. |

| Density | 1.3 ± 0.1 g/cm³ | Dense liquid due to the heavy chlorine atom[2]. |

| Flash Point | 162.8 °C | Indicates moderate flammability hazard[3]. |

| Refractive Index | 1.628 | High polarizability of the conjugated aromatic systems[2]. |

Structural Dynamics & Melting Point Causality

A frequent point of inquiry regarding 3-(4-Chlorophenoxy)aniline is its melting point, which is listed as "N/A" in commercial specifications because it remains a liquid at standard room temperature (20–25 °C)[2]. To understand this, we must analyze the thermodynamics of fusion ( ΔGfus=ΔHfus−TΔSfus ).

The liquid state is thermodynamically favored at room temperature due to three synergistic structural factors:

-

Flexible Ether Linkage: The C-O-C bond has a low barrier to rotation. This flexibility significantly increases the conformational entropy ( ΔS ) of the liquid state.

-

Meta-Substitution Asymmetry: The amine group is located at the meta position relative to the ether linkage. This creates a "kinked," non-linear molecular geometry that severely disrupts the symmetry required to build a stable, tightly packed crystal lattice, thereby lowering the enthalpy of fusion ( ΔH ).

-

Steric Bulk of the Chlorine Atom: The para-chlorine atom introduces a bulky, electron-withdrawing perturbation that further prevents close intermolecular π−π stacking.

Combined, these factors depress the melting point well below room temperature, distinguishing it from more symmetrical diaryl ethers that readily crystallize.

Structural factors driving the depressed melting point of 3-(4-Chlorophenoxy)aniline.

Synthetic Methodologies

The industrial and laboratory-scale synthesis of 3-(halogenated phenoxy)anilines relies heavily on the Ullmann Diaryl Ether Synthesis [4]. The workflow is a two-stage process designed to construct the ether linkage before unmasking the reactive amine.

-

Ullmann Coupling: 4-Chlorophenol is reacted with 1-fluoro-3-nitrobenzene (or 1-bromo-3-nitrobenzene). Because aryl halides are typically unreactive toward nucleophilic aromatic substitution unless highly activated, a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) are utilized at elevated temperatures to facilitate the C-O bond formation[4].

-

Chemoselective Reduction: The resulting 1-(4-chlorophenoxy)-3-nitrobenzene must be reduced to the aniline. Crucial Insight: Standard Palladium on Carbon (Pd/C) with hydrogen gas will often cause unwanted hydrodehalogenation, cleaving the Ar-Cl bond. Therefore, a chemoselective approach—such as a Béchamp reduction (Fe/HCl) or the use of a poisoned catalyst (e.g., sulfided Pt/C)—is mandatory to reduce the nitro group while preserving the chlorine atom.

Synthetic workflow for 3-(4-Chlorophenoxy)aniline via Ullmann coupling and reduction.

Downstream Applications in Drug Development

The 3-phenoxyaniline scaffold is a "privileged structure" in medicinal chemistry. It provides an ideal vector for positioning pharmacophores in deep hydrophobic binding pockets of target proteins.

-

Matrix Metalloproteinase (MMP) Inhibitors: 3-(halogenated phenoxy)benzenesulfonyl chloride derivatives, synthesized directly from this aniline, are critical building blocks for MMP inhibitors used in treating tissue ulcers and aortic aneurysms[4].

-

β -Carboline Derivatives: The aniline nitrogen can be utilized in Ugi-azide multicomponent reactions to synthesize complex β -carboline heterocyclic hybrids, which exhibit potent anticancer and neuroprotective properties[5].

Experimental Protocols: Self-Validating Synthesis

The following protocol outlines the chemoselective reduction of 1-(4-chlorophenoxy)-3-nitrobenzene, incorporating self-validating checkpoints to ensure the integrity of the Ar-Cl bond.

Protocol: Béchamp Reduction (Chemoselective)

Objective: Reduce the nitro group to an amine without hydrodehalogenation.

-

Reaction Setup:

-

Dissolve 10 mmol of 1-(4-chlorophenoxy)-3-nitrobenzene in 30 mL of an ethanol/water mixture (3:1 v/v).

-

Add 50 mmol of Iron (Fe) powder and 10 mmol of Ammonium Chloride (NH₄Cl) or a catalytic amount of HCl.

-

Causality Check: Iron acts as the electron donor. NH₄Cl provides a mildly acidic proton source that prevents the reaction medium from becoming overly basic, which would stall the reduction at the azoxy intermediate.

-

-

Execution & Tracking:

-

Reflux the mixture at 80 °C with vigorous stirring.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material (UV active, higher Rf) should disappear, replaced by a highly polar, lower Rf spot (the amine) that stains positive with ninhydrin.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with ethyl acetate.

-

Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Analytical Validation:

-

LC-MS: Confirm the mass. The expected [M+H]+ peak is m/z 220.0. A peak at m/z 186.1 would indicate failure of chemoselectivity (loss of the chlorine atom).

-

Storage: Transfer the resulting red oil to an amber vial, purge with Argon to prevent N-oxidation, and store sealed at 20–22 °C[2].

-

References

-

Title: 3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038 Source: PubChem URL: [Link]

-

Title: Synthesis method of 3-(halogenated phenoxy) benzene sulfonyl chloride derivative Source: PatSnap / Eureka URL: [Link]

-

Title: Synthesis of N‐((9H‐pyrido[3,4‐b]indol‐3‐yl)methyl)‐3‐phenoxyaniline and 3‐((3‐phenoxyphenoxy)methyl)‐9H‐pyrido[3,4‐b]indole Source: ResearchGate URL: [Link]

Sources

- 1. 3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis method of 3-(halogenated phenoxy) benzene sulfonyl chloride derivative - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-(4-Chlorophenoxy)aniline in Organic Solvents

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-chlorophenoxy)aniline in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require this critical physicochemical parameter for process optimization, formulation development, and theoretical modeling. Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on empowering the user with the foundational principles and detailed experimental methodologies necessary to ascertain the solubility of this compound in a reliable and reproducible manner.

Introduction to 3-(4-Chlorophenoxy)aniline and its Physicochemical Profile

3-(4-Chlorophenoxy)aniline is a substituted diaryl ether aniline derivative. Its molecular structure, featuring a polar amino group, two aromatic rings, a chloro-substituent, and an ether linkage, dictates its solubility characteristics. The interplay of these functional groups governs its interaction with various solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₁₂H₁₀ClNO

-

Molecular Weight: 219.67 g/mol [1]

-

Appearance: White to light yellow solid[1]

-

Melting Point: 80-85°C[1]

-

pKa: 3.69±0.10 (Predicted)[1]

The principle of "like dissolves like" serves as a fundamental predictor of solubility.[2] The 3-(4-chlorophenoxy)aniline molecule possesses both polar (amino group, ether linkage) and non-polar (aromatic rings, chlorophenyl group) characteristics. Therefore, its solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and dipole moment.

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. For 3-(4-chlorophenoxy)aniline, the following intermolecular forces are paramount:

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds, along with the ether linkage, contribute to a net molecular dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact through these forces.

-

Van der Waals Forces: These non-specific forces are present in all molecule-solvent interactions and will be the primary driver of solubility in non-polar solvents (e.g., hexane, toluene).

Due to the presence of the polar amino group, 3-(4-chlorophenoxy)aniline is classified as an organic base.[3][4] Consequently, it is expected to exhibit enhanced solubility in acidic aqueous solutions due to the formation of a more soluble salt.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the quantitative determination of the solubility of 3-(4-chlorophenoxy)aniline in an organic solvent of interest. The gravimetric method is described here due to its accuracy and accessibility.

Materials and Equipment

-

3-(4-Chlorophenoxy)aniline (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

-

Add an excess amount of 3-(4-chlorophenoxy)aniline to each vial. The presence of undissolved solid after equilibration is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until the excess solid has fully settled.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a clean, dry, and pre-weighed glass vial. Record the initial weight of the vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

-

Allow the vial to cool to room temperature in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved 3-(4-chlorophenoxy)aniline is the final weight of the vial and residue minus the initial tare weight of the vial.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Expected Solubility Trends

Based on the principles of intermolecular forces, a qualitative prediction of the solubility of 3-(4-chlorophenoxy)aniline in common organic solvents can be made. Experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and ether groups. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Low | Limited favorable intermolecular interactions with the polar functional groups of the solute. |

Safety and Handling

3-(4-Chlorophenoxy)aniline is a chemical that requires careful handling.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[5] Avoid generating dust.[5]

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of 3-(4-chlorophenoxy)aniline in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data, which is crucial for the successful application of this compound in various scientific and industrial endeavors.

References

-

Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 8, 2026, from [Link]

-

Preparation of Highly Soluble N-Substituted Polyanilines and Their Novel Solvatochromism. (1991). Japanese Journal of Applied Physics, 30(4A), L679–L682. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 8, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved March 8, 2026, from [Link]

-

Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved March 8, 2026, from [Link]

-

4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. (2019). Journal of Chemical & Engineering Data, 65(2), 554–561. [Link]

-

3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) - PubChemLite. (n.d.). Retrieved March 8, 2026, from [Link]

-

Solubility Tests for Organic Compounds. (2021, March 24). YouTube. [Link]

-

Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2016). Synthetic Communications, 46(4), 331–337. [Link]

-

Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22). Retrieved March 8, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2025, June 28). Retrieved March 8, 2026, from [Link]

-

2-(4-chlorophenoxy)aniline - ChemBK. (2024, April 10). Retrieved March 8, 2026, from [Link]

-

Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. (1998). The Journal of Organic Chemistry, 63(23), 8224–8228. [Link]

-

A review on the advancement of ether synthesis from organic solvent to water - SciSpace. (2016, July 21). Retrieved March 8, 2026, from [Link]

-

Ethers Dr. Roaa Majid 1. (2025, October 25). Retrieved March 8, 2026, from [Link]

-

4-CHLOROANILINE - Ataman Kimya. (n.d.). Retrieved March 8, 2026, from [Link]

-

3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Comprehensive Spectral Characterization of 3-(4-Chlorophenoxy)aniline: A Technical Guide for Structural Elucidation

Executive Summary

3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2) is a critical diaryl ether intermediate frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals[1][2]. Due to the complex electronic interplay between its electron-donating amine group, the bridging ether oxygen, and the electron-withdrawing chlorine atom, accurate structural elucidation requires a rigorous, multi-modal spectral approach. This whitepaper provides a definitive, self-validating framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this compound.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Electronic Environment

The 1 H and 13 C NMR spectra of 3-(4-chlorophenoxy)aniline are governed by the opposing electronic effects of its substituents. On Ring A (the aniline ring), the primary amine ( −NH2 ) acts as a strong π -donor, significantly shielding the ortho (H-2, H-6) and para (H-4) protons. The ether linkage ( −O− ) is a σ -acceptor but a π -donor, further modulating the electron density. On Ring B (the chlorophenyl ring), the chlorine atom exerts a mild inductive electron-withdrawing effect ( −I ) while donating electron density through resonance ( +R ), resulting in a characteristic AA'BB' splitting pattern.

Self-Validating Protocol: High-Resolution 1D NMR

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3 is selected to prevent rapid proton exchange of the −NH2 group, which would occur in protic solvents like Methanol- d4 .

-

Acquisition: Acquire 1 H NMR at 400 MHz and 13 C NMR at 100 MHz using standard pulse sequences.

-

Validation (Internal Control): Confirm the residual CHCl3 solvent peak at exactly δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C). To definitively validate the −NH2 assignment, perform a D2O shake experiment; the broad singlet at ~3.7 ppm will disappear due to deuterium exchange, confirming its identity.

Table 1: Predictive & Empirical NMR Assignments

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Assignment (Position) |

| 1 H | 3.65 – 3.80 | br s, 2H | −NH2 protons |

| 1 H | 6.30 – 6.40 | t, J=2.2 , 1H | Ring A: H-2 (ortho to NH2 and O) |

| 1 H | 6.40 – 6.50 | ddd, J=8.0,2.2,0.9 , 1H | Ring A: H-4 (para to O) |

| 1 H | 6.50 – 6.60 | ddd, J=8.0,2.2,0.9 , 1H | Ring A: H-6 (para to NH2 ) |

| 1 H | 6.90 – 7.00 | d, J=8.8 , 2H | Ring B: H-2', H-6' (ortho to O) |

| 1 H | 7.10 – 7.20 | t, J=8.0 , 1H | Ring A: H-5 (meta to both) |

| 1 H | 7.25 – 7.35 | d, J=8.8 , 2H | Ring B: H-3', H-5' (ortho to Cl) |

| 13 C | 148.5 | s | Ring A: C-1 (C- NH2 ) |

| 13 C | 158.2 | s | Ring A: C-3 (C-O) |

| 13 C | 156.0 | s | Ring B: C-1' (C-O) |

| 13 C | 128.5 | s | Ring B: C-4' (C-Cl) |

Infrared (IR) Spectroscopy

Causality & Vibrational Modes

IR spectroscopy provides orthogonal validation of functional groups. The primary amine exhibits two distinct N-H stretching bands (asymmetric and symmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds. The diaryl ether linkage is characterized by a high-intensity asymmetric C-O-C stretch, driven by the large dipole moment change during the vibration of the polar ether bond.

Self-Validating Protocol: ATR-FTIR

-

Background Subtraction: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal to eliminate atmospheric H2O and CO2 interference.

-

Sample Analysis: Place 2–3 mg of neat solid directly onto the crystal. Apply standardized pressure using the ATR anvil to ensure uniform optical contact and prevent signal attenuation.

-

Validation: Ensure the baseline transmittance is >95% in non-absorbing regions. The absence of a broad band at 3300–3500 cm⁻¹ in the background confirms a dry, uncontaminated system prior to sample loading.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450, 3360 | Medium, sharp | N-H stretch (asym & sym) | Primary Amine ( −NH2 ) |

| ~3050 | Weak | C-H stretch ( sp2 ) | Aromatic Rings |

| ~1590, 1490 | Strong | C=C stretch | Aromatic skeletal vibrations |

| ~1240 | Strong | C-O-C stretch (asym) | Diaryl Ether |

| ~1090 | Medium | C-Cl stretch | Aryl Chloride |

| ~820 | Strong | C-H out-of-plane bend | para-disubstituted ring |

Mass Spectrometry (MS) & Fragmentation Mechanisms

Causality & Ionization Dynamics

Under 70 eV Electron Ionization (EI), 3-(4-chlorophenoxy)aniline forms a robust molecular radical cation [M]+∙ . The fragmentation is driven by Stevenson's Rule , where the positive charge remains with the fragment possessing the lowest ionization energy. Diaryl ethers characteristically undergo cleavage at the C-O bond, generating stable phenoxy radicals and phenyl cations[3][4]. The presence of the chlorine atom provides a built-in isotopic validation system: the natural abundance of 35Cl and 37Cl dictates a strict 3:1 ratio for any chlorine-containing ion.

Self-Validating Protocol: GC-EI-MS

-

Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize source lenses. Ensure the m/z 69, 219, and 502 peaks meet standard abundance criteria.

-

Sample Introduction: Inject 1 µL of a 10 µg/mL solution (in ethyl acetate) into the GC.

-

Validation: The molecular ion cluster must exhibit the exact 3:1 isotopic ratio at m/z 219 and 221. If this ratio deviates, suspect co-elution or ion-molecule reactions in the source, requiring a reduction in sample concentration.

Table 3: Diagnostic MS Fragmentation (EI, 70 eV)

| m/z | Relative Abundance | Ion / Fragment Assignment | Mechanistic Origin |

| 219 / 221 | 100% (Base) | [C12H10ClNO]+∙ | Molecular Ion (3:1 Isotope ratio) |

| 184 | ~15% | [C12H10NO]+ | Loss of Cl radical (-35 Da) |

| 111 / 113 | ~40% | [C6H4Cl]+ | Ether cleavage (Chlorophenyl cation) |

| 108 | ~60% | [C6H6NO]+ | Ether cleavage (Aminophenoxy cation) |

| 92 | ~20% | [C6H6N]+ | Ether cleavage (Aniline cation) |

Structural Elucidation Workflows

The following diagrams illustrate the integrated analytical workflow and the specific mass spectrometric degradation pathways required to achieve self-validating structural confirmation.

Figure 1: Multi-modal analytical workflow for structural elucidation.

Figure 2: Primary EI-MS fragmentation pathways of 3-(4-chlorophenoxy)aniline.

References

-

National Center for Biotechnology Information. "3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038". PubChem.[Link]

-

PubMed (NIH). "A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers". Rapid Communications in Mass Spectrometry.[Link]

Sources

- 1. 3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Versatility of 3-(4-Chlorophenoxy)aniline and Diaryl Ether Derivatives: A Technical Guide for Drug Discovery

Executive Summary

3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2) is a highly privileged building block in modern medicinal chemistry[1]. While not an active pharmaceutical ingredient (API) in isolation, its core structural motifs—a flexible diaryl ether linkage and a nucleophilic aniline moiety—serve as the foundational architecture for a vast array of targeted therapeutics[2]. This technical guide explores the structure-activity relationships (SAR), mechanistic applications in oncology and infectious diseases, and field-proven synthetic workflows for leveraging phenoxyaniline derivatives in drug discovery.

Structural Rationale & Physicochemical Profiling

The success of the diaryl ether scaffold stems from its unique conformational flexibility. The central oxygen atom acts as a molecular "hinge," allowing the two aromatic rings to adopt non-planar, orthogonal conformations[3]. This flexibility is critical when designing small molecules intended to navigate deep, complex 3D binding sites, such as the ATP-binding cleft of kinases[4].

Furthermore, the specific substitution pattern of 3-(4-Chlorophenoxy)aniline offers distinct pharmacokinetic advantages:

-

Para-Chloro Substitution: The chlorine atom on the phenoxy ring significantly enhances lipophilicity (improving membrane permeability) and effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic systems[5].

-

Meta-Aniline Handle: The primary amine provides a versatile nucleophilic handle for cyclization into quinazolines, quinolines, or coupling into amides[5],[4].

Mechanistic Applications in Oncology (Kinase Inhibition)

Phenoxyaniline derivatives are heavily utilized in the synthesis of targeted kinase inhibitors, particularly against the HER family (EGFR/HER2) and the MAPK/ERK pathway (MEK)[5],[3].

EGFR/HER2 Dual Inhibition

In the development of third-generation EGFR inhibitors, the phenoxyaniline moiety is frequently grafted onto a quinazoline or quinoline core[3]. For example, derivatives of the dual inhibitor TAK-285 incorporate halogenated phenoxyanilines to achieve massive inhibitory potency. The hydrophobic phenoxy ring occupies the deep hydrophobic pocket adjacent to the ATP-binding site, while the aniline nitrogen participates in critical hydrogen bonding with the kinase hinge region[4],[3]. Assays demonstrate that 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline derivatives can achieve >96% inhibition of EGFR at 10 µM concentrations[4].

MEK and PDGFR Inhibition

Beyond the HER family, 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors[5]. The SAR reveals that the substitution pattern on the phenoxy ring directly modulates the IC50; for instance, a 4-fluoro substitution yields a highly potent 15 nM IC50 against MEK[5]. Similarly, 4-phenoxyquinoline derivatives serve as robust inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR)[5].

EGFR/HER2 signaling pathway and the inhibitory mechanism of phenoxyaniline-derived TKIs.

Applications in Antimicrobial & Ion Channel Therapeutics

Antimycobacterial Activity (InhA Inhibition)

Recent breakthroughs in infectious disease research have utilized phenoxyanilines to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[6]. By conjugating pyridine-4-carbohydrazide (isoniazid, INH) with halogenated phenoxyanilines via oxocarboxylic acid linkers, researchers created dual-action molecules. The lipophilic diaryl ether dramatically improves penetration through the mycobacterial mycolic acid cell wall, leading to potent InhA inhibition with Minimum Inhibitory Concentrations (MICs) as low as ≤0.25 μM[6].

Calcium Channel Modulation

In the realm of neurology and pain management, phenoxyaniline analogues have been engineered to inhibit CaV2.2 and CaV3.2 voltage-gated calcium channels. By replacing the labile amide bonds found in earlier generations of inhibitors with a secondary aniline or isosteric sulfonamide, researchers achieved superior pharmacokinetic stability and target binding[7].

Quantitative SAR Summary

Table 1: Comparative Structure-Activity Relationship (SAR) of Phenoxyaniline Derivatives

| Compound Class | Primary Target | Phenoxy Substitution | Aniline Substitution | Biological Activity / Potency | Ref |

| 3-Cyano-4-anilinoquinolines | MEK Kinase | Unsubstituted (4-H) | 3-Cyano, 4-amino | IC50 = 25 nM | [5] |

| 3-Cyano-4-anilinoquinolines | MEK Kinase | 4-Fluoro | 3-Cyano, 4-amino | IC50 = 15 nM | [5] |

| TAK-285 Derivatives | EGFR | 3-Trifluoromethyl | 3-Chloro, 4-amino | >96% Inhibition (at 10 µM) | [4] |

| TAK-285 Derivatives | EGFR | 3,4-Dichloro | 3-Chloro, 4-amino | 88–94% Inhibition (at 10 µM) | [4] |

| Isoniazid Conjugates | M. tb (InhA) | 4-Chloro | Amide linkage | MIC ≤ 0.25 μM | [6] |

Synthetic Workflows & Protocol Validation

The synthesis of 3-(4-Chlorophenoxy)aniline relies on two primary transformations: Nucleophilic Aromatic Substitution (SNAr) or Ullmann coupling to form the diaryl ether, followed by chemoselective reduction of the nitro group[8],[9].

Expert Insight on Causality: A critical failure point in this synthesis is the reduction step. Standard palladium-catalyzed hydrogenation (Pd/C, H2) is highly efficient for nitro reduction but carries a severe risk of hydrodehalogenation—cleaving the essential C-Cl bond on the phenoxy ring. To circumvent this, we employ a modified Béchamp reduction (Fe/HCl) or SnCl2, which is strictly chemoselective for the nitro group while preserving aryl halides.

Two-step synthetic workflow for 3-(4-Chlorophenoxy)aniline via SNAr and selective reduction.

Protocol: Chemoselective Synthesis of 3-(4-Chlorophenoxy)aniline

Phase 1: Diaryl Ether Formation via SNAr

-

Reagent Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenol (1.0 equiv) and 1-chloro-3-nitrobenzene (1.1 equiv).

-

Solvent & Base: Add anhydrous DMF (0.5 M) followed by anhydrous K2CO3 (2.0 equiv). Note: KF-Alumina in DMSO can be substituted for electronically unfavorable substrates[9].

-

Reaction: Heat the mixture to 120°C under an inert argon atmosphere for 12-18 hours.

-

Self-Validation Checkpoint 1: Analyze via TLC (3:1 Hexanes/EtOAc) and LC-MS. The reaction is complete when the phenol peak disappears and an [M+H]+ peak corresponding to the nitro-diaryl ether intermediate emerges.

-

Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Dry over Na2SO4 and concentrate.

Phase 2: Chemoselective Nitro Reduction

-

Reagent Preparation: Dissolve the crude nitro-diaryl ether in an EtOH/H2O mixture (4:1 ratio, 0.2 M).

-

Reduction: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 2.0 equiv). Heat to reflux (approx. 80°C) for 2-4 hours. Causality: NH4Cl provides a mildly acidic proton source that drives the reduction without the harshness of concentrated HCl, further protecting the ether linkage.

-

Self-Validation Checkpoint 2: Monitor via LC-MS. The nitro intermediate mass should shift to the corresponding aniline mass ([M+H]+ minus 30 Da).

-

Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot EtOAc.

-

Purification: Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 3-(4-Chlorophenoxy)aniline.

References

-

NIH PMC - Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues URL:[Link]

-

RSC Publishing - Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids URL:[Link]

-

NIH PMC - Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects URL:[Link]

-

ResearchGate - Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery URL:[Link]

-

DovePress (DDDT) - Navigating into the binding pockets of the HER family protein kinases URL: [Link]

-

RSC Books - Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents URL: [Link]

-

ACS Publications - Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6 URL:[Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00663A [pubs.rsc.org]

- 7. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

In Silico ADMET Profiling of 3-(4-Chlorophenoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Abstract

The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early-stage assessment of these properties is therefore paramount to de-risk drug development programs and optimize resource allocation. This in-depth technical guide provides a comprehensive framework for the in silico ADMET profiling of 3-(4-chlorophenoxy)aniline derivatives, a scaffold of interest in medicinal chemistry. By leveraging a suite of computational tools and predictive models, researchers can gain critical insights into the pharmacokinetic and toxicological profiles of their compounds, enabling data-driven decisions in lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate predictive ADMET modeling into their workflows.

Introduction: The Imperative of Early ADMET Assessment

The high attrition rate of drug candidates during clinical trials underscores the importance of evaluating ADMET properties at the earliest stages of drug discovery.[1][3] Unforeseen issues related to poor absorption, undesirable distribution, rapid metabolism, inefficient excretion, or toxicity can lead to the costly termination of promising projects. In silico ADMET prediction has emerged as a rapid, cost-effective, and increasingly accurate approach to flag potential liabilities before significant resources are invested in synthesis and experimental testing.[4][5]

The 3-(4-chlorophenoxy)aniline core is a versatile scaffold found in a variety of biologically active compounds. However, the presence of a halogenated aniline moiety necessitates a thorough toxicological evaluation, as aniline derivatives are known to exhibit certain toxicities.[6][7][8] This guide will walk through a systematic in silico workflow to comprehensively profile the ADMET properties of this class of molecules.

The ADMET Paradigm: Key Parameters and Their Significance

A successful drug candidate must possess a balanced profile across all ADMET parameters. The following sections detail the key properties evaluated in this guide and the rationale for their importance.

Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step to achieving therapeutic concentrations in the bloodstream. Key predictors of oral absorption include:

-

Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the human intestine. A high HIA is generally desirable for orally bioavailable drugs.[9][10]

-

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption.[11] High permeability is indicative of good passive diffusion across the intestinal epithelium.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption and bioavailability. Identifying whether a compound is a P-gp substrate or inhibitor is crucial for understanding potential drug-drug interactions and absorption limitations.

Distribution

Once absorbed, a drug is distributed throughout the body. The distribution pattern influences the drug's efficacy and potential for off-target effects. Important distribution parameters include:

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin. Only the unbound fraction of a drug is pharmacologically active. High PPB can limit the amount of free drug available to reach its target.

-

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration is undesirable as it can lead to CNS side effects.

-

Volume of Distribution (VDss): This parameter provides an indication of the extent of drug distribution into tissues compared to the plasma.

Metabolism

Metabolism is the biochemical transformation of a drug into other compounds (metabolites), primarily by enzymes in the liver. Metabolism plays a critical role in drug clearance and can lead to the formation of active or toxic metabolites. Key aspects to consider are:

-

Cytochrome P450 (CYP) Inhibition/Substrate: The CYP enzyme superfamily is responsible for the metabolism of a vast number of drugs.[12][13] Inhibition of CYP enzymes can lead to drug-drug interactions, while being a substrate for a specific CYP isoform can influence the drug's metabolic rate. We will focus on the most relevant isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

-

Site of Metabolism (SOM): Identifying the specific atoms in a molecule that are most likely to be metabolized can guide medicinal chemists in modifying the structure to improve metabolic stability.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile).

-

Total Clearance (CL_tot): This parameter represents the volume of plasma cleared of the drug per unit of time and is a key determinant of the dosing regimen.

-

Renal Organic Cation Transporter 2 (OCT2) Substrate: OCT2 is a transporter in the kidneys that plays a role in the excretion of cationic drugs.

Toxicity

Predicting potential toxicity is one of the most critical applications of in silico ADMET modeling. Early identification of toxicity risks can prevent late-stage failures. Key toxicity endpoints include:

-

AMES Mutagenicity: Assesses the mutagenic potential of a compound, which is a key indicator of its carcinogenic potential.

-

hERG (human Ether-à-go-go-Related Gene) Inhibition: Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[9][10]

-

Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.

-

Skin Sensitization: Predicts the potential of a compound to cause an allergic skin reaction.

-

Oral Acute Toxicity (LD50): Provides an estimate of the lethal dose of a substance.[14]

In Silico ADMET Profiling Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for conducting an in silico ADMET analysis of 3-(4-chlorophenoxy)aniline derivatives. For this guide, we will utilize a combination of freely accessible web-based tools, such as SwissADME and ADMETlab 2.0, to provide a practical and reproducible workflow.[14]

Prerequisite: Compound Structure Preparation

-

Obtain the 2D structure of the 3-(4-chlorophenoxy)aniline derivative of interest. This can be drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtained from a chemical database.

-

Generate the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. The SMILES format is a widely used text-based representation of chemical structures that is accepted by most in silico tools.

Step-by-Step Protocol using Web-Based Tools

-

Access the SwissADME Web Server:

-

Navigate to the SwissADME website ([Link]).

-

Paste the SMILES string of your compound into the input box.

-

Click "Run" to initiate the calculation.

-

The results will provide a comprehensive analysis of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

-

Access the ADMETlab 2.0 Web Server:

-

Navigate to the ADMETlab 2.0 website ([Link]).

-

Input the SMILES string or draw the structure of your compound.

-

Select the desired ADMET properties to predict. For a comprehensive analysis, select all available parameters.

-

Submit the job for calculation.

-

The platform will provide detailed predictions for a wide range of ADMET properties.

-

Data Interpretation and Analysis

-

Synthesize the data from both platforms. While there may be some overlap, each tool has its unique set of models and prediction strengths.

-

Compare the predicted values against established thresholds for desirable drug-like properties. For example, a high HIA and good Caco-2 permeability are favorable for oral absorption.

-

Identify potential liabilities. For instance, a prediction of hERG inhibition or AMES mutagenicity should be considered a significant red flag requiring further investigation.

-

Utilize the "Boiled-Egg" model from SwissADME to visually assess the predicted gastrointestinal absorption and brain penetration.

Visualization of the In Silico ADMET Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico ADMET profiling process.

Caption: Overall workflow for in silico ADMET profiling.

Caption: Interplay of ADMET properties and their impact on drug efficacy.

Case Study: In Silico ADMET Profile of a Hypothetical 3-(4-Chlorophenoxy)aniline Derivative

To illustrate the practical application of this guide, let's consider a hypothetical derivative: N-(2-hydroxyethyl)-3-(4-chlorophenoxy)aniline .

SMILES: C1=CC(=CC(=C1)NCCO)OC2=CC=C(C=C2)Cl

The following table summarizes the predicted ADMET properties for this compound, along with a brief interpretation of each parameter.

| Parameter | Predicted Value | Interpretation & Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | > 90% | High probability of good oral absorption.[9][10] |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | Indicates good permeability across the intestinal epithelium. |

| P-gp Substrate | No | Low risk of efflux by P-glycoprotein, favoring absorption. |

| Distribution | ||

| Plasma Protein Binding (PPB) | ~ 85% | Moderate to high binding; the free fraction should be considered. |

| BBB Penetration | Low | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects. |

| Volume of Distribution (VDss) | 1.5 L/kg | Suggests moderate distribution into tissues. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions with a wide range of drugs. |

| Excretion | ||

| Total Clearance (CL_tot) | 5-15 mL/min/kg | Moderate clearance rate, suggesting a reasonable dosing interval. |

| OCT2 Substrate | No | Not likely to be a substrate for this renal transporter. |

| Toxicity | ||

| AMES Mutagenicity | Negative | Low probability of being mutagenic. |

| hERG Inhibition | Low Risk | Unlikely to cause significant cardiac toxicity.[9][10] |

| Hepatotoxicity | Low Risk | Low probability of causing drug-induced liver injury. |

| Skin Sensitization | Positive | Potential to cause allergic skin reactions. |

| Oral Acute Toxicity (LD50) | Class III | Slightly toxic.[14] |

Expert Analysis of the Case Study:

The in silico profile of N-(2-hydroxyethyl)-3-(4-chlorophenoxy)aniline suggests a compound with generally favorable ADMET properties. The predicted high intestinal absorption and good permeability are promising for oral bioavailability. The low potential for BBB penetration is advantageous for a non-CNS-targeting drug. However, the predicted inhibition of CYP2C9 and CYP3A4 is a significant liability that would need to be addressed through structural modifications or carefully considered in any future clinical development. The potential for skin sensitization would also warrant experimental investigation. The predicted acute toxicity falls within an acceptable range for an early-stage compound.

Conclusion and Future Directions

In silico ADMET profiling is an indispensable tool in modern drug discovery, providing a powerful means to prioritize and de-risk drug candidates at an early stage. The workflow presented in this guide offers a practical and accessible approach for researchers working with 3-(4-chlorophenoxy)aniline derivatives and other chemical scaffolds.

It is crucial to remember that in silico predictions are not a replacement for experimental validation.[7] Instead, they should be used to guide experimental design and focus resources on the most promising compounds. As machine learning algorithms and the underlying biological data continue to improve, the accuracy and predictive power of these computational models are expected to increase, further solidifying their role in accelerating the development of safer and more effective medicines.[3]

References

- Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates. (n.d.). Vertex AI Search.

- In silico prediction of the aniline derivatives toxicities to Tetrahymena pyriformis using chemometrics tools. (2012). Taylor & Francis.

- In silico prediction of the aniline derivatives toxicities to Tetrahymena pyriformis using chemometrics tools. (2012). Taylor & Francis.

- Computational Methods in Drug Discovery. (n.d.). PMC - NIH.

- In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. (2019). Unknown Source.

- ADMET Prediction Software. (n.d.). Sygnature Discovery.

- evaluation of antimalarial activity, acute oral toxicity and in silico admet profiles of 3-chloro-4-(4-chlorophenoxy) aniline and its artesunate hybrid. (2019). Academic Journals.

- Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. (2026). PMC.

- Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. (2024). Research and Reviews.

- Development of In Silico Models for Predicting Drug Absorption and Metabolism. (n.d.). JOCPR.

- In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs.

- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC.

- ADMET Predictor®. (2025). Simulations Plus.

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). PMC.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI.

- Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. (n.d.). RSC Advances (RSC Publishing).

- Interpretation-ADMElab: ADMET Prediction. (n.d.). Unknown Source.

- MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). PMC.

- ADME QSAR Models. (n.d.). Optibrium.

- In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021). Unknown Source.

- (PDF) Recent Advances in Computational Prediction of Drug Absorption and Permeability in Drug Discovery. (2025). ResearchGate.

- Prediction of drug absorption: different modeling approaches from discovery to clinical development. (2014). Taylor & Francis.

- Preliminary ADMET Prediction. (n.d.). Creative Biolabs.

- Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (n.d.). PMC.

- Prediction of Drug-Like Properties. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf.

- QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (2021). PMC.

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC.

- Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs.

- ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin.

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). OUCI.

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). PubMed.

- Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. (2019). PubMed.

- Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (n.d.). Unknown Source.

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). Malaria World.

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models | Request PDF. (2023). ResearchGate.

- In Silico Physicochemical Parameter Predictions. (n.d.). Molecular Pharmaceutics.

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). Malaria World.

- In-Silico Predictions vs. Experimental Realities: A Comparative Guide for 3-Chloro-4-(isopentyloxy)aniline and its Analogs. (n.d.). Benchchem.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Unknown Source.

- Physicochemical Property Study - DMPK. (n.d.). WuXi AppTec.

Sources

- 1. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 2. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. academicjournals.org [academicjournals.org]

- 10. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of diaryl ether anilines

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Diaryl Ether Anilines

Abstract

The diaryl ether aniline framework is a quintessential "privileged scaffold" in modern chemistry, underpinning the biological activity of numerous pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a central aromatic core linked to both an amino group and a phenoxy group, presents a distinct synthetic challenge requiring the sequential or convergent formation of robust carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. This guide provides a comprehensive technical overview of the historical discovery and synthetic evolution of this vital molecular class. As a senior application scientist, the narrative moves beyond mere procedural descriptions to dissect the underlying chemical principles and strategic considerations that have driven methodological innovation—from the classical, high-temperature copper catalysis of the early 20th century to the sophisticated, ligand-driven palladium and copper systems that define contemporary organic synthesis.

Part 1: The Classical Era - The Dawn of Metal-Catalyzed Cross-Coupling

The genesis of diaryl ether aniline synthesis lies in two foundational, copper-mediated reactions that, despite their operational limitations, demonstrated the feasibility of forging C-O and C-N aryl bonds. These methods established the chemical logic that would be refined and revolutionized over the next century.

The Ullmann Condensation: Forging the Diaryl Ether Linkage

In 1905, Fritz Ullmann reported a procedure for the synthesis of diaryl ethers through the copper-catalyzed reaction of a phenol with an aryl halide.[4][5] This transformation, now known as the Ullmann condensation, was a landmark discovery, offering the first general method for constructing the otherwise inert C(sp²)-O bond.[6]

The classical Ullmann reaction is characterized by its demanding conditions. It typically requires high-boiling polar solvents like DMF or nitrobenzene, temperatures often exceeding 150-200°C, and stoichiometric or even super-stoichiometric amounts of copper powder or copper salts.[7][8][9] The aryl halide partner ideally contains an electron-withdrawing group to activate it towards coupling.[7]

Causality Behind Experimental Choices:

-

High Temperature: The significant kinetic barrier to cleaving the C-X bond of the aryl halide and forming the new C-O bond necessitates high thermal energy.

-

Stoichiometric Copper: The reaction often involves the in-situ formation of a copper(I) phenoxide. The mechanism is thought to proceed through oxidative addition of the aryl halide to this Cu(I) species, followed by reductive elimination.[7][10] Inefficient turnover and the formation of inactive copper species often necessitate using large quantities of the metal promoter.

-

Polar Solvents: High-boiling, polar aprotic solvents are required to solubilize the phenoxide salts and copper species at the high temperatures needed for the reaction to proceed.

Caption: Proposed mechanism for the Ullmann Condensation.

The Goldberg Reaction: The Amination Analogue

The C-N bond-forming equivalent of the Ullmann condensation is the Goldberg reaction, which couples an aniline with an aryl halide under similar copper-catalyzed conditions.[7] This provided the first direct route to diarylamines, the second key linkage in a diaryl ether aniline. Much like its C-O counterpart, the Goldberg reaction suffered from harsh conditions and limited substrate scope, making it unsuitable for complex, functionalized molecules.

Protocol 1: Classical Ullmann Diaryl Ether Synthesis

This protocol is a representative example of a classical Ullmann condensation.

-

Objective: To synthesize 3-phenoxybenzonitrile from 3-bromobenzonitrile and phenol.

-

Reagents:

-

Phenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

3-Bromobenzonitrile (1.2 eq)

-

Copper(I) Iodide (CuI, 0.2 eq)

-

Pyridine (solvent)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and copper(I) iodide.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous pyridine via syringe.

-

Heat the mixture to 80°C and stir for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 3-bromobenzonitrile to the reaction mixture.

-

Increase the temperature to reflux (approx. 115°C) and maintain for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble copper salts and potassium carbonate.

-

Wash the organic phase sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

-

Part 2: The Palladium Revolution - A Paradigm Shift in C-N and C-O Bond Formation

The 1990s witnessed a transformative development in cross-coupling chemistry that profoundly impacted the synthesis of diaryl ether anilines. The independent work of Stephen L. Buchwald and John F. Hartwig introduced palladium-catalyzed methods for C-N and C-O bond formation that offered unprecedented efficiency, generality, and mildness.[6][11][12]

The Buchwald-Hartwig Amination

First reported in its modern form in 1994, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine.[13][14] It quickly superseded the Goldberg reaction for most applications due to its significant advantages.[11][13]

Causality Behind Experimental Choices:

-

Catalytic Palladium: The reaction operates via a Pd(0)/Pd(II) catalytic cycle, requiring only small amounts (typically 0.5-5 mol%) of a palladium precursor.

-

Milder Conditions: Reactions are often run at significantly lower temperatures (80-110°C) than Ullmann/Goldberg couplings.

-

Broad Scope: The methodology tolerates a vast array of functional groups on both the amine and aryl halide partners, enabling its use in complex molecule synthesis.[14]

-

Critical Role of Ligands: The success of the Buchwald-Hartwig amination is inextricably linked to the development of specialized phosphine ligands. Bulky, electron-rich ligands (e.g., biarylphosphines) are essential to promote the key steps of the catalytic cycle, particularly the challenging reductive elimination that forms the C-N bond.[13]

The catalytic cycle is a self-validating system. The active Pd(0) catalyst is regenerated in the final step, allowing it to re-enter the cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) species inserts into the aryl-halide bond. This is often the rate-determining step.[11][15]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.[11][16]

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][13]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Diaryl Ether Synthesis

Building on the same principles, Buchwald and Hartwig also developed analogous palladium-catalyzed systems for the formation of diaryl ethers from aryl halides and phenols.[6][12] These methods offered the same advantages of mild conditions and functional group tolerance over the classical Ullmann condensation, making the synthesis of complex diaryl ethers significantly more accessible.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a typical setup for a modern palladium-catalyzed C-N coupling.

-

Objective: To synthesize N-phenyl-4-methoxyaniline from 4-bromoanisole and aniline.

-

Reagents:

-

4-Bromoanisole (1.0 eq)

-

Aniline (1.2 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1 mol% Pd)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2.2 mol%)

-

Anhydrous Toluene (solvent)

-

-

Procedure:

-

To a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to an oven-dried reaction vial equipped with a stir bar.

-

Seal the vial, remove it from the glovebox, and add anhydrous toluene, 4-bromoanisole, and aniline under an inert atmosphere.

-

Seal the vial tightly with a Teflon-lined cap.

-

Heat the reaction mixture to 100°C in a preheated oil bath or heating block and stir for 4-16 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Quench the reaction by slowly adding water. Separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the residue via flash column chromatography to obtain the product.

-

Part 3: Strategic Assembly and Applications

The development of robust C-O and C-N bond-forming reactions provides chemists with a powerful toolkit for the strategic construction of diaryl ether anilines. The choice of which bond to form first is a key decision based on substrate availability and functional group compatibility.

Divergent Synthetic Routes

Two primary retrosynthetic disconnections dominate the assembly of a target diaryl ether aniline:

-

Route A (C-O First): An appropriate halophenol is coupled with a second aryl ring via an Ullmann or Pd-catalyzed ether synthesis. The resulting diaryl ether, which still bears a halide, is then subjected to a Buchwald-Hartwig amination to install the aniline moiety.

-

Route B (C-N First): A haloaniline is first coupled with an aryl halide (or vice-versa) using a Buchwald-Hartwig or Goldberg reaction. The resulting diarylamine, now bearing a halide, undergoes a C-O coupling reaction with a phenol to complete the scaffold.

Caption: Divergent strategies for the synthesis of diaryl ether anilines.

Applications in Science and Industry

The diaryl ether aniline scaffold is a privileged structure due to its conformational flexibility and ability to engage in multiple binding interactions within biological targets.[1][2] This has led to its widespread use in both drug discovery and agrochemical development.

-

Agrochemicals: Many commercial herbicides are based on a diaryl ether core. These compounds often act by inhibiting essential plant enzymes. For instance, a novel class of diaryl ether herbicides was found to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[17][18]

-

Pharmaceuticals: In medicinal chemistry, the diaryl ether motif is found in compounds with a wide range of activities, including antibacterial, anticancer, and antiviral properties.[3][19] A notable example is the inhibition of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid synthesis pathway of bacteria and parasites like Toxoplasma gondii.[20][21] Triclosan is a well-known diaryl ether inhibitor of this enzyme.[20][22] The aniline portion of the scaffold often provides a key hydrogen bonding interaction or a vector for further chemical elaboration. However, the aniline group itself can be metabolically labile or a source of toxicity, leading medicinal chemists to develop non-aniline bioisosteres to improve drug properties.[23][24][25]

| Compound Class | Application Area | Biological Target Example | Significance |

| Phenoxybenzoic Acids | Agrochemical | Acetolactate Synthase (ALS)[17][18] | Control of broadleaf and grass weeds. |

| Triclosan Analogues | Pharmaceutical | Enoyl-Acyl Carrier Protein Reductase (ENR)[20][21][22] | Antibacterial and antiparasitic activity. |

| Steroidal Diaryl Ethers | Pharmaceutical | Tubulin Polymerization[19] | Potential anticancer agents by disrupting the cytoskeleton. |

| Substituted Diaryl Ethers | Pharmaceutical | Various Kinases, Receptors | Broad applicability in oncology, inflammation, and infectious diseases.[1][2][3] |

Conclusion